{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
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Overview
Description
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate involves multi-step organic reactions. One typical synthetic route may begin with the formation of the pyrrolidine core followed by the strategic attachment of the substituents.
Industrial Production Methods: Industrial-scale synthesis requires careful optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent choice, and reagent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially altering the methoxycarbonyl group.
Reduction: : Reduction processes could target the carbamoyl or the ketone functionalities.
Substitution: : Given its functional groups, it can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like KMnO₄.
Reduction: : Employing reducing agents such as LiAlH₄.
Substitution: : Conditions vary depending on the specific functional group involved.
Major Products: These reactions can lead to a variety of products, depending on the reagents and conditions, potentially yielding derivatives with modified biological or chemical properties.
Scientific Research Applications
Chemistry
As a precursor for synthesizing other complex molecules. Biology
Investigated for its potential interactions with biological macromolecules. Medicine
Explored for pharmaceutical applications due to its structural resemblance to bioactive molecules. Industry
May serve as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The specific mechanism by which {[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate exerts its effects depends on its interactions with molecular targets. These targets might include enzymes or receptors, potentially inhibiting or activating certain biological pathways.
Comparison with Similar Compounds
Unique Features
The combination of methoxycarbonyl and carbamoyl functional groups attached to a pyrrolidine core sets it apart. Similar Compounds
Other pyrrolidine derivatives with varying substitutions.
Compounds like {[4-(Nitrocarbamoyl)phenyl]carbamoyl} derivatives.
Properties
IUPAC Name |
[2-(4-methoxycarbonylanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-15-3-5-16(6-4-15)12-25-13-18(11-21(25)27)23(29)31-14-20(26)24-19-9-7-17(8-10-19)22(28)30-2/h3-10,18H,11-14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPFSARDSHTPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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